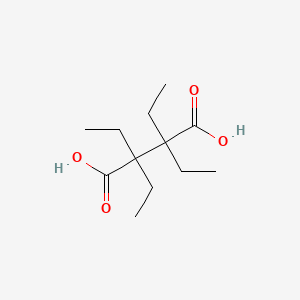

Tetraethylbutanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4111-60-8 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2,2,3,3-tetraethylbutanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-5-11(6-2,9(13)14)12(7-3,8-4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |

InChI Key |

CQCFISPMNREOQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)O)C(CC)(CC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis

Classical and Established Synthetic Routes

Established methods for synthesizing highly substituted alkanes often rely on the formation of carbon-carbon bonds through organometallic intermediates or radical coupling reactions.

Zinc-mediated condensation reactions, such as the Reformatsky reaction, provide a classical route to β-hydroxy esters, which can be further transformed into various compounds. An analogous approach can be envisioned for the synthesis of tetraethylbutanedioic acid precursors. This typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc dust.

For the synthesis of a tetra-substituted succinic ester like diethyl 2,3-diethyl-2,3-dimethylsuccinate (a precursor to this compound), a potential pathway involves the zinc-mediated homocoupling of an appropriate α-halo ester. For instance, the reaction of ethyl 2-bromo-2-ethylbutanoate with zinc would generate a zinc enolate (a Reformatsky reagent). The dimerization of this intermediate could, in principle, yield the desired tetra-substituted succinic ester. However, such coupling reactions can be low-yielding due to steric hindrance and competing side reactions. Historical literature notes that the reaction of ethyl α-bromodiethylacetate with zinc primarily leads to the formation of ethyl diethylacetate and the dimeric product, tetraethylsuccinic ester, in varying proportions depending on the reaction conditions.

Another classical approach involves the condensation of two equivalents of an α-halo ester with an oxalic ester precursor in the presence of zinc. This method can also be challenging, with reports of poor yields for sterically hindered products. archive.org

Table 1: Components in a Representative Zinc-Mediated Synthesis

| Component | Role | Example |

|---|---|---|

| α-Halo Ester | Electrophile/Precursor to Nucleophile | Ethyl 2-bromo-2-ethylbutanoate |

| Metal | Reducing agent/Mediator | Zinc (dust or foil) |

| Solvent | Reaction Medium | Anhydrous ether or benzene |

| Initiator | To activate the zinc surface | Iodine crystal, heating |

Electrochemical methods offer a powerful and often greener alternative for the formation of carbon-carbon bonds. nih.gov The Kolbe electrolysis is a classic example, involving the anodic oxidation of carboxylate salts. This process generates radical intermediates that can dimerize to form new C-C bonds. nih.gov

The synthesis of this compound can be achieved via the electrolysis of a suitable diethylmalonic acid derivative. In this pathway, the electrolysis of the potassium salt of diethylmalonic acid mono-ethyl ester would lead to decarboxylation at the anode, generating a tertiary radical (diethylmethyl radical). The subsequent recombination or coupling of two of these radicals would yield the tetraethyl-substituted succinic acid ester, which can then be hydrolyzed to the final diacid product. wikimedia.org This radical recombination is particularly effective at the high local concentrations found near the electrode surface. nih.gov

The Hofer-Moest reaction, a related electrochemical process, can also be employed, which under certain conditions generates a stabilized carbocation that can react with nucleophiles. beilstein-journals.org By carefully selecting the malonic acid derivative and controlling the reaction conditions (solvent, electrode material, current density), the desired coupling product can be favored. nih.gov

Table 2: Key Features of Electrochemical Synthesis from Malonic Acid Derivatives

| Feature | Description |

|---|---|

| Starting Material | A disubstituted malonic acid or its monoester (e.g., diethylmalonic acid). nih.gov |

| Process | Anodic oxidation of the corresponding carboxylate salt. |

| Key Intermediate | Tertiary radical formed via decarboxylation at the anode. nih.gov |

| Bond Formation | Dimerization of radical intermediates at or near the electrode surface. nih.gov |

| Product | Tetra-substituted succinic acid derivative. |

| Advantages | Avoids the use of harsh chemical oxidants; can be highly efficient. nih.gov |

Advanced Synthetic Approaches and Stereochemical Control

Modern synthetic chemistry focuses on developing highly selective and efficient methods. For analogues of this compound with multiple stereocenters, controlling the stereochemical outcome is of paramount importance.

When synthesizing analogues of this compound that possess stereocenters, controlling the relative configuration (diastereoselectivity) is a significant challenge. The formation of the central C-C bond can result in a mixture of diastereomers (e.g., meso and dl isomers).

One advanced strategy to control diastereoselectivity involves the use of chiral auxiliaries or substrates. For example, a reaction could be designed starting from a chiral N,N,N',N'-tetraethylsuccinic diamide (B1670390) derivative. In this scenario, the amide groups, potentially derived from a chiral amine, could direct the approach of incoming reagents in a subsequent transformation, such as an enolate alkylation. The steric bulk and specific conformation enforced by the chiral diamide can create a facial bias, leading to the preferential formation of one diastereomer over the other.

Alternatively, substrate-controlled diastereoselection can be achieved where existing stereocenters in the precursor molecule dictate the stereochemistry of newly formed centers. The development of catalytic, highly diastereoselective processes for creating substituted carbon centers is an active area of research, often employing phosphonium (B103445) salts or other multifunctional catalysts to organize the transition state in a way that favors the formation of a specific diastereomer. nih.gov

Table 3: Strategies for Diastereocontrol in Succinic Acid Analogue Synthesis

| Strategy | Principle | Example Application |

|---|---|---|

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct the stereochemical course of a reaction. | A succinic acid monoamide is formed with a chiral amine; subsequent alkylation of the α-carbon proceeds diastereoselectively. |

| Substrate Control | An existing stereocenter in the starting material influences the stereochemical outcome of a new stereocenter. | Asymmetric reduction of a ketone in a succinic acid derivative containing a stereocenter. |

| Catalyst Control | A chiral catalyst creates a chiral environment, favoring a transition state that leads to one diastereomer. | Catalytic asymmetric hydrogenation of a C=C bond in a dehydro-succinic acid derivative. nobelprize.org |

| Reagent Control | A chiral reagent is used stoichiometrically to deliver a group in a stereoselective manner. | Use of a chiral borane (B79455) for the stereoselective reduction of a carbonyl group. |

The field of organic synthesis is continually advancing through the discovery of novel catalytic systems that offer improved efficiency, selectivity, and sustainability over traditional methods. frontiersin.org The synthesis of sterically hindered molecules like this compound could benefit significantly from these innovations.

Organocatalysis : Chiral secondary amines, such as proline and its derivatives, have been shown to catalyze asymmetric aldol (B89426) and Michael reactions, which could be adapted to build the backbone of substituted succinic acids. nih.gov These metal-free catalysts are often cheaper, less toxic, and more stable than traditional metal catalysts.

Transition-Metal Catalysis : Modern transition-metal catalysis offers a vast toolkit for C-C bond formation. For instance, photoredox catalysis merged with nickel or copper catalysis enables cross-coupling reactions under mild conditions, potentially allowing for the coupling of tertiary alkyl fragments that are difficult to connect using classical methods. frontiersin.org

Phase-Transfer Catalysis : The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic). nih.gov This approach could be applied to the alkylation of malonic ester derivatives in a more environmentally friendly and efficient manner.

These advanced catalytic systems provide promising avenues for future research into the synthesis of this compound and its analogues, with the potential for higher yields, improved stereocontrol, and milder reaction conditions.

Table 4: Overview of Novel Catalytic Approaches

| Catalytic Approach | Potential Application in Synthesis | Key Advantage |

|---|---|---|

| Organocatalysis | Asymmetric alkylation of malonic or acetoacetic ester derivatives. nih.gov | Metal-free, environmentally benign, high enantioselectivity. |

| Photoredox/Metal Dual Catalysis | Cross-coupling of tertiary alkyl halides or carboxylic acids (via decarboxylation). frontiersin.org | Mild reaction conditions, high functional group tolerance. |

| Enzymatic Catalysis | Biocatalytic desymmetrization of a prochiral disubstituted malonic ester. | Extremely high selectivity, green reaction conditions (aqueous media, ambient temp.). |

| Phase-Transfer Catalysis | Alkylation of enolates under biphasic conditions. nih.gov | Enhanced reaction rates, simplified workup, use of inexpensive reagents. |

Reactivity, Reaction Mechanisms, and Physico Chemical Equilibria

Acidic Dissociation Properties and Proton Transfer Phenomena

The acidic nature of tetraethylbutanedioic acid arises from the two carboxylic acid groups, which can donate protons in a stepwise manner. The equilibria for these processes are governed by their respective acid dissociation constants, Ka1 and Ka2.

(CH₃CH₂)₂C(COOH)-C(COOH)(CH₂CH₃)₂ ⇌ (CH₃CH₂)₂C(COOH)-C(COO)⁻(CH₂CH₃)₂ + H⁺ (Ka1)

(CH₃CH₂)₂C(COOH)-C(COO)⁻(CH₂CH₃)₂ ⇌ (CH₃CH₂)₂C(COO)⁻-C(COO)⁻(CH₂CH₃)₂ + H⁺ (Ka2)

The strengths of weak acids are commonly expressed using the pKa scale, which is the negative logarithm of the acid dissociation constant (Ka). du.edu.egshimadzu.be A smaller pKa value indicates a stronger acid. shimadzu.bedocbrown.info

The dissociation constants of dicarboxylic acids are influenced by the proximity of the two carboxyl groups. For the parent compound, succinic acid, the pKa values are 4.3 and 5.6. wikipedia.org The first dissociation is more favorable than the second because of the electrostatic repulsion created by the first deprotonation, making it harder to remove the second proton.

Table 1: Comparison of Experimental and Expected pKa Values at 25°C This table includes hypothetical values for this compound to illustrate the expected effect of alkyl substitution.

| Compound | pKa1 | pKa2 |

| Butanedioic acid (Succinic acid) wikipedia.org | 4.3 | 5.6 |

| This compound | > 4.3 | > 5.6 |

When an acid is dissolved in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a change in its apparent acidity is observed, an effect known as the solvent deuterium isotope effect. Generally, carboxylic acids are weaker acids in D₂O than in H₂O, resulting in a higher pKa value in D₂O. nih.govnih.gov This phenomenon is primarily attributed to differences in zero-point energy between the O-H and O-D bonds. nih.gov The bond dissociation energy for a C-D bond is greater than for a C-H bond, and similar principles apply to O-D versus O-H bonds, making the deuteron (B1233211) harder to remove. libretexts.org

The difference in pKa, expressed as ΔpKa = pKa(D₂O) - pKa(H₂O), is typically positive for carboxylic acids. For many organic acids with pKa values less than 7, the ΔpKa is often found to be relatively constant, around 0.55. nih.gov Although specific experimental data for the deuterium isotope effect on the dissociation of this compound is not available, it is expected to follow this general trend, exhibiting weaker acidity in D₂O.

The acidity of carboxylic acids is highly sensitive to their molecular structure. du.edu.eg In the case of highly alkylated succinic acids like this compound, two main factors related to the alkyl substituents come into play:

Steric Effect : The accumulation of bulky alkyl groups, such as the four ethyl groups in this compound, creates significant steric hindrance around the carboxylic acid functionalities. This steric crowding can impede the solvation of the carboxylate anion. Proper solvation is crucial for stabilizing the negative charge of the anion and thus for facilitating the dissociation of the proton. Steric inhibition of solvation can lead to a decrease in acidity. du.edu.eg

Compared to its parent compound, succinic acid, the tetraethyl derivative is a weaker acid due to the cumulative electron-donating inductive effects and potential steric hindrance caused by the four ethyl groups.

Reactions with Basic Reagents and Stability Profiles

As a carboxylic acid, this compound readily reacts with basic reagents. Its stability is largely determined by the robustness of its carbon-carbon single bonds.

Like other carboxylic acids, this compound reacts with alkali bases, such as sodium hydroxide (B78521) (NaOH), in a standard acid-base neutralization reaction to form a salt and water. msu.edumerkel.co.il

(CH₃CH₂)₂C(COOH)₂ + 2 NaOH → (CH₃CH₂)₂C(COONa)₂ + 2 H₂O

The resulting product is the disodium (B8443419) salt of this compound. The underlying carbon skeleton of this compound is composed of strong, non-polar carbon-carbon single bonds. This saturated aliphatic structure is generally robust and resistant to cleavage under typical alkali treatment conditions, especially at moderate temperatures. While harsh conditions can affect many organic molecules, the compound is expected to be stable to simple alkali treatment, primarily undergoing deprotonation. nih.govscielo.br

The stability of this compound can be compared to its structural analogue, succinic acid. Both molecules possess a stable butanedioic acid backbone. The primary difference lies in the extensive alkyl substitution. The four ethyl groups in this compound provide significant steric shielding to the central C-C bond of the succinic acid core. This steric bulk may enhance the kinetic stability of the molecule toward certain chemical attacks compared to less substituted analogues by physically hindering the approach of reagents to the carbon backbone. Therefore, under conditions where degradation might occur, this compound may exhibit greater or comparable stability relative to succinic acid due to this steric protection.

Anhydride (B1165640) Formation and Transformation Reactions

The formation of an anhydride from this compound introduces a reactive cyclic functional group that is amenable to a variety of chemical transformations. The synthesis, characterization, and subsequent reactions of this anhydride are critical for its application in organic synthesis.

Synthesis and Characterization of the Anhydride

The synthesis of tetraethylbutanedioic anhydride, a cyclic anhydride, can be achieved through several established methods for forming acid anhydrides. A common laboratory and industrial approach involves the dehydration of the corresponding dicarboxylic acid. youtube.com This can be accomplished by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or a strong acid catalyst such as sulfuric acid. youtube.com Another prevalent method is the reaction of an alkali-metal carboxylate salt of the acid with an acyl halide. researchgate.net This approach allows for the formation of both symmetrical and unsymmetrical anhydrides under mild conditions. researchgate.netfiveable.me For instance, the disodium salt of this compound could be reacted with a suitable acyl chloride to yield the anhydride. Phase-transfer catalysis has also been employed to facilitate the synthesis of anhydrides in high yields under mild conditions. researchgate.net

A summary of potential synthetic methods for tetraethylbutanedioic anhydride is presented below:

| Synthetic Method | Reactants | Key Conditions | Byproducts |

| Dehydration | This compound | Heat, Dehydrating agent (e.g., acetic anhydride, sulfuric acid) | Water |

| From Acyl Halide | Alkali-metal salt of this compound, Acyl halide | Room temperature or mild heating | Alkali-metal halide |

| Phase-Transfer Catalysis | Dicarboxylic acid, Acyl chloride | Phase-transfer catalyst (e.g., n-Bu₄N⁺Cl⁻), Biphasic solvent system | Varies with reactants |

Anhydride Reactivity and Ring-Opening Pathways

The reactivity of tetraethylbutanedioic anhydride is dominated by the electrophilicity of the carbonyl carbons, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which are fundamental to its utility as a synthetic intermediate. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond, resulting in the formation of a carboxylate and an acylated nucleophile.

Hydrolysis, the reaction with water, is a primary example of a ring-opening reaction, which would regenerate the parent this compound. nih.gov This reaction can be catalyzed by either acid or base. Theoretical studies on other cyclic anhydrides have shown that the reaction pathway involves the formation of a hydrogen-bonded complex with a water molecule, which weakens the C-O bond in the ring, leading to its opening. nih.gov

The anhydride can also react with a variety of other nucleophiles to yield different derivatives of this compound. For example, reaction with alcohols (alcoholysis) would produce a monoester, while reaction with amines (aminolysis) would yield a monoamide. These reactions are typically efficient and can often proceed without a catalyst, although base catalysis is sometimes employed to increase the reaction rate. youtube.com The reaction with Grignard reagents or organocuprates can also lead to ring-opening and the formation of new carbon-carbon bonds. youtube.com

The table below outlines the expected products from the ring-opening of tetraethylbutanedioic anhydride with various nucleophiles:

| Nucleophile | Reaction Type | Product |

| Water (H₂O) | Hydrolysis | This compound |

| Alcohol (R-OH) | Alcoholysis | Monoester of this compound |

| Amine (R-NH₂) | Aminolysis | Monoamide of this compound |

| Grignard Reagent (R-MgX) | Nucleophilic Acyl Substitution | Keto-acid (initially), may react further |

| Lithium Dialkylcuprate (R₂CuLi) | Nucleophilic Acyl Substitution | Keto-acid |

| Hydride (from LiAlH₄ or NaBH₄) | Reduction | Diol |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetraethylbutanedioic acid. mdpi.com These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), provide a detailed picture of the molecule's three-dimensional geometry and the distribution of electrons within it. mdpi.com

Furthermore, these calculations elucidate the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's reactivity and electronic properties. Natural Bond Orbital (NBO) analysis can also be performed to determine the effective charges on each atom, offering a more detailed understanding of the charge distribution and bonding within the molecule. mdpi.com

Prediction and Validation of Thermochemical Properties

Thermochemical properties, which describe the energy changes that occur during chemical reactions, are of paramount importance in chemistry. scholarsresearchlibrary.com Computational methods have become indispensable tools for predicting these properties for molecules like this compound.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.orgmdpi.com For this compound, this would be the enthalpy change for the reaction forming it from solid carbon (graphite), hydrogen gas, and oxygen gas. wikipedia.org

| Compound | Formula | CAS Number | Experimental ΔfH°solid (kJ/mol) | Calculated ΔfH°solid (kJ/mol) | Difference (kJ/mol) |

|---|---|---|---|---|---|

| Tetraethylsuccinic acid | C12H22O4 | 4111-60-8 | -1096.5 | -1132.2 | 35.7 |

| Dodecanedioic acid | C12H22O4 | 693-23-2 | -1130.0 | -1130.3 | 0.3 |

Group contribution methods provide a powerful and efficient way to estimate thermochemical properties like the enthalpy of formation. nist.govwikipedia.org These methods are based on the principle that a molecule's properties can be approximated by summing the contributions of its individual functional groups. wikipedia.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not static; it can adopt various spatial arrangements, known as conformations, due to rotation around its single bonds. chemistrysteps.com Molecular modeling and conformational analysis are computational techniques used to explore these different conformations and identify the most stable ones. fiveable.menobelprize.org

By systematically rotating the bonds within the molecule, particularly the C-C bonds of the butane (B89635) backbone and the C-C bonds of the ethyl groups, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most stable conformations.

For this compound, steric hindrance between the bulky ethyl groups and the carboxylic acid groups will play a significant role in determining the preferred conformations. The analysis would likely reveal that conformations minimizing these steric clashes are energetically favored. fiveable.me This understanding of the molecule's conformational preferences is crucial as the specific three-dimensional shape can influence its physical properties and reactivity. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Transition State Analysis for Acidic Dissociation)

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. nih.govsmu.edumdpi.com For this compound, a key reaction is its acidic dissociation in a solvent like water, where it donates its protons.

Computational methods can be used to model this process by identifying the transition state, which is the highest energy point along the reaction pathway between the reactant (the undissociated acid) and the products (the carboxylate anion and a proton). smu.edu The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

By calculating the structures and energies of the reactants, transition state, and products, researchers can gain a detailed understanding of the dissociation process. smu.edunih.gov This includes identifying which proton dissociates first and how the molecular geometry changes during the reaction. This type of analysis provides insights that are often difficult or impossible to obtain through experimental means alone. nih.govnih.gov

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a mixture. For a sterically hindered dicarboxylic acid like Tetraethylbutanedioic acid, specific chromatographic methods are required to achieve effective separation and quantification, particularly when it is present in complex matrices such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile organic compounds. For this compound, reversed-phase HPLC would be a primary method. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the ethyl groups of the molecule and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better resolution of complex mixtures containing acids with varying polarities.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of dicarboxylic acids by GC can be challenging due to their low volatility and tendency to undergo thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters, such as methyl or ethyl esters. This process not only increases volatility but also improves the chromatographic peak shape. The resulting this compound esters can then be effectively separated on a nonpolar or medium-polarity capillary column.

Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that is particularly effective for separating organic acids. The separation mechanism is based on the principle of ion exclusion, where ionic species are repelled by the similarly charged functional groups of the stationary phase and elute first, while non-ionic or weakly ionized compounds can penetrate the pores of the stationary phase and are retained longer. For a dicarboxylic acid, the pH of the mobile phase is a critical parameter. By maintaining a low pH, the ionization of the carboxylic acid groups is suppressed, allowing it to be separated from other strong acids in a sample.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Requirements | Typical Stationary Phase | Typical Mobile Phase | Advantages for this compound |

|---|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in mobile phase. | C18 (Reversed-Phase) | Acetonitrile/Water with acid modifier (e.g., formic acid) | High resolution for non-volatile compounds; applicable to complex mixtures. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable (or derivatized). | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | High efficiency and sensitivity, especially after derivatization. |

| IEC | Ion exclusion and adsorption on an ion-exchange resin. | Soluble in aqueous mobile phase. | Sulfonated polystyrene-divinylbenzene resin | Dilute sulfuric acid | Excellent for separating organic acids from inorganic salts and other sample matrix components. |

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are vital for determining the molecular structure of compounds and for investigating reaction mechanisms by identifying intermediates and products.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, techniques like Electrospray Ionization (ESI) would be used to generate ions of the molecule, typically the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula. Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to yield smaller fragment ions. The fragmentation pattern provides valuable structural information, for instance, by showing the loss of ethyl groups or CO₂ from the parent ion, which can help in elucidating the structure of unknown reaction products.

Table 2: Spectroscopic Data for this compound Elucidation

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environments and connectivity. | Signals for ethyl groups (triplet for CH₃, quartet for CH₂). |

| ¹³C NMR | Carbon skeleton and functional groups. | Signals for carboxylic acid carbons, quaternary carbons, and ethyl group carbons. |

| HRMS (ESI) | Elemental composition and molecular weight. | Accurate mass of the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺. |

| MS/MS | Structural fragments. | Fragmentation pattern showing loss of characteristic groups (e.g., C₂H₅, COOH, CO₂). |

Electrochemical Detection Methods in Acid-Base Studies

Electrochemical methods can be employed both as standalone techniques for studying acid-base properties and as detection methods coupled with chromatography.

Potentiometric titration is a classic method for determining the pKa values of an acid. For a dicarboxylic acid like this compound, a titration curve would be generated by monitoring the pH of a solution of the acid as a strong base is added. The curve would be expected to show two equivalence points, corresponding to the neutralization of the two carboxylic acid groups. The pKa values can be determined from the pH at the half-equivalence points. These values are crucial for understanding the behavior of the acid in different pH environments.

Electrochemical detectors can also be coupled with HPLC for the sensitive detection of electroactive compounds. While the saturated backbone of this compound is not inherently electroactive, its carboxylic acid groups can be exploited for detection in some specialized applications, or the compound can be derivatized with an electroactive tag. More commonly, conductivity detection is used in conjunction with ion chromatography. A conductivity detector measures the ability of the eluent from the chromatography column to conduct electricity. As the analyte elutes, it changes the conductivity of the mobile phase, which is registered as a peak. This method is highly sensitive for ionic species, including carboxylates.

Chemical Derivatives and Analogues in Research

Synthesis of Substituted Tetraethylbutanedioic Acid Derivatives

The derivatization of this compound primarily involves modifications at the carboxylic acid groups, leading to the formation of esters, amides, and other functional derivatives. These synthetic transformations allow for the modulation of the compound's physicochemical properties.

The synthesis of diamide (B1670390) analogues, such as N,N,N',N'-tetraethylsuccinic diamide, involves the reaction of this compound or its more reactive derivatives (like the corresponding acyl chloride or anhydride) with a secondary amine. The general approach for forming such amides is a well-established process in organic synthesis. libretexts.org The reaction of this compound with a coupling agent to form an activated intermediate, followed by the addition of diethylamine (B46881), would yield the target diamide. Alternatively, converting the diacid to tetraethylsuccinoyl dichloride would provide a more reactive substrate for amidation.

Table 1: General Synthetic Routes to N,N,N',N'-tetraethylsuccinic diamide

| Starting Material | Reagents | Product | General Description |

| This compound | 1. SOCl₂ or (COCl)₂2. Diethylamine (excess) | N,N,N',N'-tetraethylsuccinic diamide | The diacid is first converted to the more reactive diacyl chloride, which then readily reacts with diethylamine to form the diamide. |

| This compound | Carbodiimide (B86325) (e.g., DCC), Diethylamine | N,N,N',N'-tetraethylsuccinic diamide | A direct coupling method where the carbodiimide activates the carboxylic acid groups, facilitating amide bond formation with diethylamine. |

| Tetraethylsuccinic anhydride (B1165640) | Diethylamine | N,N,N',N'-tetraethylsuccinic diamide | Ring-opening of the corresponding anhydride with diethylamine provides a direct route to the diamide, often requiring heat. |

This table presents generalized synthetic strategies.

Comparative Reactivity and Mechanistic Studies of Analogues (e.g., Tetrapropylsuccinic Acid)

To understand the influence of the alkyl substituents on the properties of tetra-substituted succinic acids, analogues such as tetrapropylsuccinic acid are studied. Research has shown that tetrapropylsuccinic acid can form an anhydride that exhibits similar stability towards alkaline conditions as tetraethylsuccinic anhydride. archive.org This suggests that the increased length of the alkyl chains from ethyl to propyl does not significantly alter the electronic environment and stability of the anhydride ring.

The synthesis of these analogues can sometimes be achieved through electrolytic methods. For instance, the electrolysis of dipropylglycollic acid has been reported to yield tetrapropylsuccinic acid. archive.org Comparative studies focus on differences in physical properties like melting point and solubility, as well as subtle differences in reaction kinetics that may arise from the increased steric bulk of the propyl groups compared to the ethyl groups.

Table 2: Comparison of Properties between Tetraethyl- and Tetrapropylsuccinic Acid Analogues

| Property | Tetraethylsuccinic Anhydride | Tetrapropylsuccinic Anhydride | Implication of Comparison |

| Stability to Alkalis | Stable | Characterized by the same stability towards alkalis. archive.org | The inductive effect and steric shielding provided by the additional methylene (B1212753) group in the propyl chains do not significantly impact the reactivity of the anhydride ring towards hydrolysis under basic conditions. |

| Steric Hindrance | High | Higher | The larger propyl groups are expected to create a more sterically congested environment around the core succinic acid structure, potentially influencing the rates of reactions involving nucleophilic attack at the carbonyl carbons. |

Stereochemical Characterization of Derived Compounds

When this compound is converted into derivatives, new stereocenters can be created, or the existing symmetry of the molecule can be altered, necessitating detailed stereochemical analysis. The characterization of these compounds to determine their absolute and relative configurations is crucial for understanding their chemical behavior.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for this purpose. For instance, in complex amide derivatives, through-space spin-spin couplings observed in 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can be used to establish the stereochemistry of conformers, such as the E- and Z-isomers of amide bonds. nih.gov While not directly applied to this compound derivatives in the cited literature, these methods represent the state-of-the-art for stereochemical elucidation. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict and confirm the most stable stereoisomers. nih.gov For chiral derivatives, chiroptical methods like Circular Dichroism (CD) spectroscopy would be employed to determine the enantiomeric purity and absolute configuration.

Table 3: Methods for Stereochemical Characterization of Derived Compounds

| Technique | Application | Information Obtained |

| NMR Spectroscopy (1D and 2D) | Elucidation of connectivity and spatial relationships of atoms. | Determination of diastereomers, conformational isomers (e.g., E/Z amides), and relative configuration. nih.gov |

| Heteronuclear Overhauser Effect Spectroscopy (HOESY) | Detection of through-space proximity of nuclei. | Confirmation of spatial relationships to assign stereochemistry, particularly for different conformers. nih.gov |

| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Unambiguous assignment of absolute and relative stereochemistry. nih.gov |

| Density Functional Theory (DFT) Calculations | Computational modeling of molecular structures and energies. | Prediction of stable conformers and isomers, corroborating experimental findings. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Analysis of chiral, non-racemic samples. | Determination of enantiomeric excess and assignment of absolute configuration for chiral derivatives. |

Advanced Chemical Applications and Functional Material Intermediates Strictly Non Biological/non Medical

Role as Chemical Intermediates in Complex Organic Synthesis

The utility of tetraethylbutanedioic acid as a chemical intermediate has been noted in the context of electrochemical reactions. Early 20th-century research indicated that the electrolysis of a related compound could lead to the formation of tetraethylsuccinic acid. sciencemadness.org Subsequent chemical manipulation of this acid, such as treatment with hydrobromic acid, was reported to yield a derivative with a furane-like structure through the loss of an alcohol molecule. sciencemadness.org This suggests its potential as a precursor for the synthesis of heterocyclic compounds. However, these reactions were noted to not proceed smoothly, and detailed modern synthetic applications are not widely documented. sciencemadness.org

The synthesis of substituted succinic acid diesters, a category to which derivatives of this compound belong, is relevant in the field of organic synthesis. For instance, 2,3-alkyl substituted succinic acid diesters can be prepared at low temperatures from the corresponding carboxylic acid ester via reaction with a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by oxidative coupling. google.com

Exploration in Polymer Chemistry and Material Science (e.g., as novel monomers or building blocks for specialized polymers)

In the realm of polymer chemistry and material science, this compound and its derivatives have been identified as components in catalyst systems for olefin polymerization. Specifically, patents have described the use of compounds like tetraethyl succinic acid diethyl ester as part of catalyst components for propylene (B89431) polymerization. epo.org In these applications, the succinic acid derivative often functions as an internal electron donor. google.comepo.org

The role of such compounds is to improve the performance of the catalyst, for example, by enhancing its activity and the properties of the resulting polymer, such as its molecular weight distribution and melt index. epo.org While this demonstrates an application in material science, it is important to note that in this context, this compound derivatives are used as catalyst modifiers rather than as primary monomers for constructing the polymer backbone. epo.org

Table 1: Mentioned Applications of this compound Derivatives in Polymerization

| Application | Role of Compound | Reference |

|---|---|---|

| Propylene Polymerization | Component of a solid catalyst | google.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tetraethylbutanedioic acid, and what analytical techniques validate its purity?

- Methodology : The compound is typically synthesized via esterification of butanedioic acid with ethanol, using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is validated using:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.

- HPLC with UV detection to quantify impurities (<0.5% threshold).

- IR spectroscopy to identify ester functional groups (C=O stretch at ~1740 cm⁻¹).

Q. How do researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodology :

- Standardize protocols using IUPAC guidelines for esterification.

- Document exact molar ratios, catalyst concentrations, and reaction times.

- Cross-validate results via interlaboratory studies, reporting mean yields ± SD (e.g., 72% ± 3.5 in inert atmospheres) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Analysis Framework :

- Compare experimental conditions (e.g., temperature, solvent polarity) across studies.

- Conduct meta-analyses using databases like SciFinder or Web of Science to identify trends .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- Use DFT (Density Functional Theory) to calculate electron density maps and transition states.

- Validate models against experimental kinetic data (e.g., activation energy ± 5 kJ/mol).

Table 1 : Comparison of DFT-Predicted and Experimental Activation Energies

| Catalytic System | Predicted ΔE (kJ/mol) | Observed ΔE (kJ/mol) | Deviation (%) |

|---|---|---|---|

| Pd/C, 80°C | 92.3 | 89.7 | 2.8 |

| Ni nanoparticles | 105.6 | 112.4 | 6.1 |

Q. What experimental designs minimize byproduct formation during large-scale synthesis (>1 mol) of this compound?

- Optimization Approach :

- Apply DoE (Design of Experiments) to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and stirring rate.

- Use GC-MS to monitor byproduct peaks (e.g., diethyl ether derivatives) and adjust parameters iteratively .

Q. How do researchers isolate and characterize degradation products of this compound under accelerated aging conditions?

- Methodology :

- Expose the compound to UV light (λ = 254 nm) and elevated humidity (70% RH) for 14 days.

- Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed diacid or ester cleavage products).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.